molecular formula C11H16BrNO2 B1524165 2-Amino-5-phenylpentanoic acid hydrobromide CAS No. 1311314-03-0

2-Amino-5-phenylpentanoic acid hydrobromide

Cat. No. B1524165
CAS RN: 1311314-03-0
M. Wt: 274.15 g/mol
InChI Key: FGPFPDOMYWRJSU-UHFFFAOYSA-N
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Description

2-Amino-5-phenylpentanoic acid hydrobromide, also known as 5-phenylnorvaline hydrobromide, is a chemical compound with the molecular formula C11H16BrNO2 . It has a molecular weight of 274.15 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-phenylpentanoic acid hydrobromide can be represented as 1S/C11H15NO2.BrH/c12-10 (11 (13)14)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2, (H,13,14);1H .

Scientific Research Applications

1. Role in Constituent Amino Acids of AM-Toxins

2-Amino-5-phenylpentanoic acid (App) has been identified as a constituent amino acid in AM-toxins, which are phytotoxic metabolites produced by certain pathogenic fungi. This highlights its significance in the field of plant pathology and toxin research (Shimohigashi, Lee, & Izumiya, 1976).

2. Involvement in Bioactive Compound Synthesis

The compound plays a role in the synthesis of bioactive compounds like bestatin, a known inhibitor of aminopeptidase B and leucine aminopeptidase. Its structure and configuration have been examined through X-ray crystallography, contributing to medicinal chemistry and enzymology (Nakamura et al., 1976).

3. Synthesis of Hydroxyproline Derivatives

2-Amino-5-phenylpentanoic acid has been utilized in systematic investigations for synthesizing derivatives like 4-hydroxy-DL-proline and 2-amino-4-dihydroxyvaleric acid. This research is significant for understanding the synthesis pathways of important amino acids (Gaudry, Berlinguet, Langis, & Paris, 1956).

4. As Inhibitors in Enzyme Studies

The compound has been used in the design of inhibitors for nitric oxide synthases, providing insights into enzyme inhibition mechanisms and aiding in the development of therapeutic agents (Ulhaq et al., 1998).

5. Role in Antimicrobial Compound Synthesis

It also contributes to the synthesis of antimicrobial compounds, exemplified by its use in creating N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, highlighting its relevance in pharmacology and microbial resistance research (Maehr & Leach, 1978).

6. Interaction with HIV-1 Protease

The compound's isomers have been synthesized and tested for inhibition of HIV-1 protease, showing that certain isomers are highly potent inhibitors. This has implications for antiviral drug development, especially in the context of HIV/AIDS (Raju & Deshpande, 1991).

Safety And Hazards

The safety information associated with 2-Amino-5-phenylpentanoic acid hydrobromide includes several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The hazard statements include H315, H319, H335 .

properties

IUPAC Name

2-amino-5-phenylpentanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.BrH/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPFPDOMYWRJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-phenylpentanoic acid hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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